2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone
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Overview
Description
2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic compound that features a combination of indole, piperidine, and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the indole core, followed by the introduction of the thioether and piperidine moieties. Common synthetic routes include:
Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Thioether Formation:
Piperidine Introduction: The piperidine moiety can be introduced via reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow chemistry and continuous processing techniques may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole and piperidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, nucleophiles, electrophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted indole and piperidine derivatives
Scientific Research Applications
2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperidine ring may modulate the compound’s binding affinity and selectivity. The thioether group can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(benzylthio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone
- 2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-ethylpiperidin-1-yl)ethanone
- 2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)propanone
Uniqueness
The uniqueness of 2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2OS/c1-18-10-12-25(13-11-18)24(27)16-26-15-23(21-8-3-4-9-22(21)26)28-17-20-7-5-6-19(2)14-20/h3-9,14-15,18H,10-13,16-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZCOLYWWNEACX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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